![molecular formula C30H25N3O5S B2380764 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618869-67-3](/img/structure/B2380764.png)
4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor potential. This compound, with its unique structure, may inhibit tumor growth by interfering with cellular processes or signaling pathways. Researchers are investigating its effects on cancer cell lines and animal models to understand its mechanism of action and potential therapeutic applications .
Antibacterial Properties
The benzofuran scaffold has shown promise as an antibacterial agent. This compound could be explored for its ability to combat bacterial infections. Researchers are evaluating its efficacy against various bacterial strains, including drug-resistant ones, to identify potential targets for drug development .
Antioxidant Activity
Benzofuran compounds often exhibit antioxidant properties, which can protect cells from oxidative stress and damage. Investigating the antioxidant potential of this compound may reveal its role in preventing age-related diseases and promoting overall health .
Anti-Viral Applications
Given the recent discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus (HCV) activity, this compound might hold promise as an effective therapeutic drug for HCV. Further studies are needed to validate its antiviral properties and explore its mechanism of action .
Potential Natural Drug Lead Compound
The diverse biological activities of benzofuran derivatives make them attractive as potential natural drug lead compounds. Researchers worldwide are keen on identifying novel drug candidates, and this compound’s unique structure could contribute to drug discovery efforts .
Synthetic Chemical Raw Materials
Benzofuran derivatives serve as essential building blocks in synthetic chemistry. Their versatile reactivity allows for the construction of more complex molecules. This compound’s synthesis methods and its role in creating other valuable chemical intermediates are areas of interest for chemists .
Anti-Cancer Agents
Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed and utilized as anticancer agents. Researchers are investigating their efficacy against specific cancer types and exploring their potential as targeted therapies .
Other Applications
Beyond the mentioned fields, this compound’s unique structure may have applications in areas such as neuroprotection, inflammation modulation, and metabolic disorders. Ongoing research will uncover additional uses and shed light on its full potential .
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-4-37-20-13-14-21-24(16-20)39-30(31-21)33-26(17-9-11-19(12-10-17)32(2)3)25(28(35)29(33)36)27(34)23-15-18-7-5-6-8-22(18)38-23/h5-16,26,35H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQQFABGIZAGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one |
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